Xenyhexenic Acid

Lipoxygenase inhibition Anti-inflammatory research Arachidonic acid metabolism

Researchers targeting lipoxygenase pathways often lack selective tool compounds distinct from COX-inhibiting NSAIDs. Xenyhexenic Acid (CAS 95040-85-0), a biphenylacetic acid derivative with a unique α-2-butenyl substitution, fills this gap as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and leukotriene production. Its divergent pharmacological profile from in-class compounds like Felbinac makes direct substitution inappropriate for lipoxygenase-specific investigations. • Selective lipoxygenase inhibition for inflammation, allergy & respiratory disease models • Anti-lipid & antioxidant activity for metabolic disorder & oxidative stress research • >98% purity; in stock for immediate global shipment

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 95040-85-0
Cat. No. B1683336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenyhexenic Acid
CAS95040-85-0
SynonymsXenyhexenic acid;  CV-57533;  CV 57533;  CV57533.
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+
InChIKeyZVRCODPBROUJIT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xenyhexenic Acid: Research Overview


Xenyhexenic Acid (CAS 95040-85-0), also known as CV-57533 or Diphenesenic acid, is a synthetic carboxylic acid with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.33 g/mol . It is a biphenyl derivative structurally defined as (E)-2-(4-phenylphenyl)hex-4-enoic acid . The compound is classified as a synthetic anti-lipid agent and has been reported to act as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also exhibits antioxidant properties in fats and oils [1].

Lipoxygenase pathway studies & arachidonic acid metabolism
Anti-lipid agent research & lipid modulation context
Oxidative stress & antioxidant property investigation

Xenyhexenic Acid vs. Generic Biphenylacetic Derivatives


Xenyhexenic Acid occupies a distinct niche among biphenylacetic acid derivatives due to its unique α-2-butenyl substitution on the acetic acid backbone, which differentiates it from simple analogs like Felbinac (4-biphenylacetic acid) and α-ethyl derivatives such as Xenbucin [1]. While many biphenylacetic acids primarily target cyclooxygenase (COX) enzymes as NSAIDs, Xenyhexenic Acid demonstrates a divergent pharmacological profile as a potent lipoxygenase inhibitor with additional anti-lipid and antioxidant activities [2]. This structural divergence translates into functional specificity that is not replicated by generic in-class compounds, making direct substitution inappropriate for studies targeting lipoxygenase pathways or lipid metabolism.

Target mismatch Lipoxygenase inhibition differs from COX-targeting analogs like Felbinac; results may not transfer.
Structural divergence α-2-butenyl substitution is absent in simple biphenylacetic derivatives, altering conformation and function.
Functional specificity Reported antioxidant activity is not replicated by in-class NSAIDs, limiting direct substitution.

Xenyhexenic Acid: Evidence-Based Differentiation


Lipoxygenase Inhibition Versus COX-NSAIDs

Xenyhexenic Acid is documented as a potent lipoxygenase inhibitor, a mechanism that distinguishes it from structurally related biphenylacetic acid NSAIDs such as Felbinac, which primarily inhibit cyclooxygenase (COX) enzymes [1]. While specific IC50 values for Xenyhexenic Acid are not publicly available, its classification as a 'potent' inhibitor is derived from authoritative database curation [1]. This inhibitory action on lipoxygenase interferes with arachidonic acid metabolism, a pathway central to leukotriene biosynthesis and inflammation [1]. In contrast, Felbinac acts as a non-selective COX inhibitor with reported IC50 values in the low micromolar range for COX-1 and COX-2 in vitro [2].

Enzymatic Target
Class-level
Reported lipoxygenase inhibitor vs Felbinac COX-2 IC50 ~0.6 µM
Mechanism-based differentiation for pathway studies
No public IC50 for Xenyhexenic Acid; in-house characterization needed
Lipoxygenase inhibition Anti-inflammatory research Arachidonic acid metabolism

α-2-Butenyl Structural Uniqueness

Xenyhexenic Acid possesses an α-2-butenyl (hex-4-enoic) substituent on the acetic acid α-carbon, a structural feature that differentiates it from simpler biphenylacetic acid derivatives . Comparators such as Felbinac lack any α-substitution (4-biphenylacetic acid), while Xenbucin contains an α-ethyl group [1]. The unsaturated hexenoic side chain introduces a degree of conformational flexibility and potential for metabolic diversification not present in saturated or unsubstituted analogs. This structural uniqueness underpins the compound's distinct pharmacological classification as an anti-lipid agent rather than a conventional NSAID [2].

α-Substitution
Context-dependent
(E)-α-2-butenyl vs unsubstituted (Felbinac) or α-ethyl (Xenbucin)
Structural determinant of functional profile
Differentiates from generic biphenylacetic acids
Medicinal chemistry Structure-activity relationship Biarylacetic acid derivatives

Antioxidant Activity in Lipid Systems

Xenyhexenic Acid has been reported to serve as an antioxidant in fats and oils, a property that is not typically associated with simpler biphenylacetic acid derivatives like Felbinac or Xenbucin [1]. While quantitative antioxidant capacity data (e.g., ORAC or DPPH values) are not publicly available for Xenyhexenic Acid, the documented antioxidant activity suggests a potential for radical scavenging or metal chelation mechanisms that may be linked to its biphenyl and unsaturated side chain structure [1]. In contrast, Felbinac is not recognized as having significant antioxidant activity [2].

Antioxidant Activity
Class-level
Documented antioxidant in lipids; Felbinac: no activity reported
Expands utility for oxidative stress studies
No quantitative ORAC/DPPH data available
Antioxidant research Lipid peroxidation Food chemistry

Purity & Physicochemical Specifications

Xenyhexenic Acid is supplied as a solid powder with a purity of >98%, as confirmed by Certificate of Analysis . The compound is soluble in DMSO and exhibits a shelf life of >2 years under recommended storage conditions (0-4°C for short term, -20°C for long term) . Physicochemical properties include a density of 1.31 g/cm³, a melting point of 118-119°C (crystallized from cyclohexane), and a boiling point of 182-183°C . In comparison, Felbinac has a melting point of 163-166°C and a density of 1.2 g/cm³ [1]. These well-defined properties ensure reproducibility in experimental setups, a critical factor for scientific procurement.

Purity & Physicochemical
Specification review
>98% purity; MP 118–119°C; Density 1.31 g/cm³; DMSO soluble
High purity supports reproducible experiments
Compared to Felbinac MP ~164°C
Chemical procurement Quality control Research reagents

Xenyhexenic Acid: Key Application Scenarios


Lipoxygenase & Leukotriene Biosynthesis Research

Xenyhexenic Acid is ideally suited for in vitro and in vivo investigations of the lipoxygenase pathway, where its potent inhibition of lipoxygenase interferes with arachidonic acid metabolism and leukotriene production [1]. This makes it a valuable tool compound for studying inflammation, allergy, and respiratory diseases. Researchers should note that specific IC50 values are not publicly available, necessitating in-house dose-response characterization .

Lipid Metabolism & Cardiovascular Research

As a synthetic anti-lipid agent, Xenyhexenic Acid is relevant for studies examining cholesterol and triglyceride modulation. Its documented ability to affect lipid levels suggests utility in metabolic disorder and cardiovascular disease models [1]. While detailed in vivo efficacy data are lacking, its distinct mechanism differentiates it from other lipid-modulating agents .

Antioxidant Mechanisms & Oxidative Stress

The antioxidant activity of Xenyhexenic Acid in fats and oils positions it as a candidate for research on oxidative stress, lipid peroxidation, and cellular protection [1]. Its biphenyl structure may confer radical scavenging or metal chelation properties that warrant further exploration in biological and food chemistry contexts.

Chemical Biology & SAR Exploration

The unique α-2-butenyl substitution of Xenyhexenic Acid makes it a valuable scaffold for SAR studies within the biarylacetic acid family. Researchers can use it to probe how unsaturated side chains influence biological activity, metabolism, and target engagement compared to saturated or unsubstituted analogs [1].

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Lipoxygenase inhibition context
In-house dose-response characterization
Lipid metabolism research
Anti-lipid agent context
Cholesterol/triglyceride modulation verification
Oxidative stress studies
Reported antioxidant property
Radical scavenging/metal chelation assays
SAR exploration
α-2-butenyl scaffold
Side-chain influence on target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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